Cas no 2171684-57-2 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(5-methylthiophen-3-yl)methylcarbamoyl}propanoic acid)

3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-{(5-methylthiophen-3-yl)methylcarbamoyl}propanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a 5-methylthiophen-3-ylmethylcarbamoyl side chain, offering unique structural and functional properties for modifying peptide backbones. Its Fmoc-protected amine ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, facilitating selective deprotection under mild basic conditions. The carboxylic acid moiety allows for further conjugation or elongation of peptide chains. This derivative is particularly useful in introducing hydrophobic and aromatic thiophene-based motifs, which can influence peptide stability, binding affinity, and solubility. Its well-defined reactivity and stability make it suitable for research in medicinal chemistry and bioconjugation.
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(5-methylthiophen-3-yl)methylcarbamoyl}propanoic acid structure
2171684-57-2 structure
Product name:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(5-methylthiophen-3-yl)methylcarbamoyl}propanoic acid
CAS No:2171684-57-2
MF:C25H24N2O5S
Molecular Weight:464.533465385437
CID:5852842
PubChem ID:165807136

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(5-methylthiophen-3-yl)methylcarbamoyl}propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(5-methylthiophen-3-yl)methylcarbamoyl}propanoic acid
    • 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(5-methylthiophen-3-yl)methyl]carbamoyl}propanoic acid
    • 2171684-57-2
    • EN300-1521792
    • インチ: 1S/C25H24N2O5S/c1-15-10-16(14-33-15)12-26-24(30)22(11-23(28)29)27-25(31)32-13-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-10,14,21-22H,11-13H2,1H3,(H,26,30)(H,27,31)(H,28,29)
    • InChIKey: SRAFQIONYCLTEQ-UHFFFAOYSA-N
    • SMILES: S1C(C)=CC(=C1)CNC(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

  • 精确分子量: 464.14059304g/mol
  • 同位素质量: 464.14059304g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 6
  • 重原子数量: 33
  • 回転可能化学結合数: 9
  • 複雑さ: 697
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.5
  • トポロジー分子極性表面積: 133Ų

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(5-methylthiophen-3-yl)methylcarbamoyl}propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1521792-0.25g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(5-methylthiophen-3-yl)methyl]carbamoyl}propanoic acid
2171684-57-2
0.25g
$3099.0 2023-06-05
Enamine
EN300-1521792-0.05g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(5-methylthiophen-3-yl)methyl]carbamoyl}propanoic acid
2171684-57-2
0.05g
$2829.0 2023-06-05
Enamine
EN300-1521792-0.5g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(5-methylthiophen-3-yl)methyl]carbamoyl}propanoic acid
2171684-57-2
0.5g
$3233.0 2023-06-05
Enamine
EN300-1521792-1.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(5-methylthiophen-3-yl)methyl]carbamoyl}propanoic acid
2171684-57-2
1g
$3368.0 2023-06-05
Enamine
EN300-1521792-1000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(5-methylthiophen-3-yl)methyl]carbamoyl}propanoic acid
2171684-57-2
1000mg
$3368.0 2023-09-26
Enamine
EN300-1521792-10000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(5-methylthiophen-3-yl)methyl]carbamoyl}propanoic acid
2171684-57-2
10000mg
$14487.0 2023-09-26
Enamine
EN300-1521792-10.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(5-methylthiophen-3-yl)methyl]carbamoyl}propanoic acid
2171684-57-2
10g
$14487.0 2023-06-05
Enamine
EN300-1521792-250mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(5-methylthiophen-3-yl)methyl]carbamoyl}propanoic acid
2171684-57-2
250mg
$3099.0 2023-09-26
Enamine
EN300-1521792-100mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(5-methylthiophen-3-yl)methyl]carbamoyl}propanoic acid
2171684-57-2
100mg
$2963.0 2023-09-26
Enamine
EN300-1521792-0.1g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(5-methylthiophen-3-yl)methyl]carbamoyl}propanoic acid
2171684-57-2
0.1g
$2963.0 2023-06-05

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(5-methylthiophen-3-yl)methylcarbamoyl}propanoic acid 関連文献

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(5-methylthiophen-3-yl)methylcarbamoyl}propanoic acidに関する追加情報

Comprehensive Guide to 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(5-methylthiophen-3-yl)methylcarbamoyl}propanoic acid (CAS No. 2171684-57-2)

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(5-methylthiophen-3-yl)methylcarbamoyl}propanoic acid (CAS No. 2171684-57-2) is a specialized Fmoc-protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. This compound plays a crucial role in the development of novel therapeutic agents, particularly in the field of peptide-based drug discovery. Its unique structure, featuring both Fmoc (9-fluorenylmethoxycarbonyl) and 5-methylthiophene-3-ylmethyl groups, makes it a valuable building block for creating complex peptide architectures.

The growing interest in peptide therapeutics has significantly increased demand for high-quality amino acid derivatives like this compound. Researchers are particularly interested in its application for developing targeted drug delivery systems and bioconjugation strategies. The presence of both carboxylic acid and protected amine functionalities allows for versatile chemical modifications, making it suitable for solid-phase peptide synthesis (SPPS) applications.

From a chemical perspective, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(5-methylthiophen-3-yl)methylcarbamoyl}propanoic acid offers excellent stability under standard peptide synthesis conditions. The Fmoc protecting group can be selectively removed under mild basic conditions, while the thiophene moiety provides potential for further functionalization through various coupling reactions. This dual functionality makes it particularly valuable for creating peptide-drug conjugates and biomaterials with tailored properties.

The pharmaceutical industry has shown increasing interest in this compound due to its potential applications in developing peptide-based inhibitors and receptor modulators. Recent studies have explored its use in creating enzyme inhibitors and cell-penetrating peptides, addressing current challenges in drug delivery. The 5-methylthiophene component may contribute to improved pharmacokinetic properties of resulting peptide constructs, potentially enhancing their therapeutic efficacy.

Quality control of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(5-methylthiophen-3-yl)methylcarbamoyl}propanoic acid is crucial for research applications. Reputable suppliers typically provide comprehensive analytical data including HPLC purity, mass spectrometry confirmation, and NMR characterization. These quality assurances are particularly important for researchers working on GMP-compliant peptide synthesis or preclinical development projects.

Storage and handling recommendations for this compound typically suggest keeping it at 2-8°C in a dry environment, protected from light. Proper storage conditions help maintain the stability of both the Fmoc protecting group and the thiophene functionality, ensuring consistent performance in synthetic applications. Researchers should also be aware of its solubility characteristics, which may vary depending on the solvent system used.

The market for specialized amino acid derivatives like this compound continues to grow, driven by increasing investment in peptide-based therapeutics and precision medicine. Pharmaceutical companies and research institutions are actively seeking high-purity building blocks to support their drug discovery programs. This trend aligns with the broader movement toward personalized medicine and targeted therapies in the healthcare sector.

From a synthetic chemistry perspective, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(5-methylthiophen-3-yl)methylcarbamoyl}propanoic acid offers several advantages. The Fmoc protection strategy is compatible with automated peptide synthesizers, while the thiophene ring provides opportunities for subsequent modifications through various cross-coupling reactions. These features make it particularly valuable for medicinal chemists designing peptide mimetics and bioactive compounds.

Recent advances in peptide drug development have highlighted the importance of compounds like this in addressing unmet medical needs. Its structural features may contribute to improved metabolic stability and target binding affinity in therapeutic peptides. Researchers are particularly interested in exploring its potential for creating multi-functional peptide conjugates that combine targeting, therapeutic, and diagnostic capabilities.

As the field of peptide therapeutics continues to evolve, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(5-methylthiophen-3-yl)methylcarbamoyl}propanoic acid is expected to play an increasingly important role. Its unique combination of protective groups and functional moieties makes it a versatile tool for peptide engineering and drug design. Future research may explore its applications in developing novel peptide vaccines, antimicrobial peptides, and therapeutic nanostructures.

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